molecular formula C21H39ClN2O3S B4055576 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride

Cat. No.: B4055576
M. Wt: 435.1 g/mol
InChI Key: HHFMAZAQEWXMRD-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride is a complex organic compound characterized by its unique bicyclic structure and the presence of a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This core is often synthesized through a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride is unique due to its combination of a bicyclic core with a methanesulfonamide group and a tetramethylpiperidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O3S.ClH/c1-18(2)12-15(13-19(3,4)23-18)8-10-22-27(25,26)14-21-9-7-16(11-17(21)24)20(21,5)6;/h15-16,22-23H,7-14H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMAZAQEWXMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCNS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Reactant of Route 3
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Reactant of Route 4
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Reactant of Route 5
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride
Reactant of Route 6
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl]methanesulfonamide;hydrochloride

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